molecular formula C8H11N3OS B14660918 N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea CAS No. 52055-07-9

N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea

Katalognummer: B14660918
CAS-Nummer: 52055-07-9
Molekulargewicht: 197.26 g/mol
InChI-Schlüssel: XFQGNWSAKOACMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a pyridine ring and a hydroxyethyl group attached to the thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of substituted thioureas .

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl and pyridine groups facilitate binding to active sites, while the thiourea moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-N-pyridin-4-ylthiourea is unique due to the presence of both a pyridine ring and a thiourea group, which confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

52055-07-9

Molekularformel

C8H11N3OS

Molekulargewicht

197.26 g/mol

IUPAC-Name

1-(2-hydroxyethyl)-1-pyridin-4-ylthiourea

InChI

InChI=1S/C8H11N3OS/c9-8(13)11(5-6-12)7-1-3-10-4-2-7/h1-4,12H,5-6H2,(H2,9,13)

InChI-Schlüssel

XFQGNWSAKOACMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1N(CCO)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.